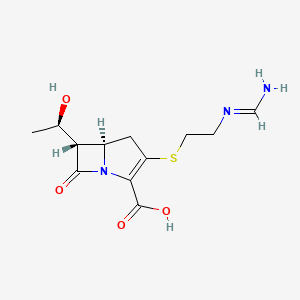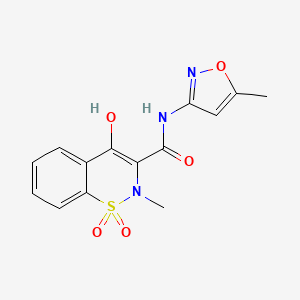
Isoxicam
Vue d'ensemble
Description
L’isoxicam est un médicament anti-inflammatoire non stéroïdien (AINS) qui a été introduit en 1983 par la société Warner-Lambert. Il était principalement utilisé pour réduire l’inflammation et soulager la douleur dans diverses affections. L’this compound est un analogue chimique du piroxicam, avec un cycle pyridine remplacé par un cycle isoxazole . Malgré sa promesse initiale, l’this compound a été retiré du marché en 1985 en raison d’effets indésirables graves, notamment la nécrolyse épidermique toxique .
Applications De Recherche Scientifique
Isoxicam has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit carrageenan-induced paw edema and adjuvant-induced arthritis in animal models . Additionally, this compound and its metal complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II)) have been investigated for their cytotoxic activity against various cancer cell lines
Mécanisme D'action
L’isoxicam exerce ses effets en inhibant l’activité des enzymes COX-1 et COX-2, qui sont impliquées dans la synthèse des prostaglandines . Les prostaglandines sont des composés lipidiques qui jouent un rôle clé dans l’inflammation, la douleur et la fièvre. En bloquant la production de prostaglandines, l’this compound réduit l’inflammation et la douleur. Les cibles moléculaires de l’this compound comprennent les sites actifs des enzymes COX, où il forme des liaisons hydrogène et des interactions polaires .
Analyse Biochimique
Biochemical Properties
Isoxicam is known to inhibit the activity of two cyclooxygenase (COX) isoforms, COX-1 and COX-2 . These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting these enzymes, this compound can reduce inflammation and provide relief from pain and fever .
Cellular Effects
In cellular contexts, this compound has been found to inhibit monocyte and neutrophil cell chemotaxis at therapeutic concentrations . This effect was observed both in vitro and in vivo in patients with rheumatoid arthritis . Compared to other NSAIDs, this compound has a broader spectrum of inhibitory action on the cells involved in chronic inflammation associated with rheumatoid arthritis .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with COX enzymes. It is structurally distinct from all other NSAIDs, exhibiting a novel binding pose in the COX active site . The 4-hydroxyl group on the thiazine ring of this compound forms a hydrogen bond with Ser-530, while two coordinated water molecules mediate a polar interaction between this compound and COX .
Temporal Effects in Laboratory Settings
This compound is completely absorbed after administration, but peak plasma concentrations are not reached until 10 hours post-dose . It has a low plasma clearance and a small volume of distribution . The mean elimination half-life is 30 hours and does not appear to be affected by the age of the patient .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. It is known that this compound has a long half-life and undergoes extensive metabolism prior to elimination in animals .
Metabolic Pathways
This compound undergoes extensive metabolism prior to elimination. The major route of this compound transformation is hydroxylation of the methylisoxazole functionality to form hydroxymethylthis compound, and cleavage of its benzothiazine moiety to give an oxoacetic acid metabolite .
Méthodes De Préparation
L’isoxicam peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction du 4-hydroxy-2-méthyl-N-(5-méthyl-3-isoxazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxyde avec des réactifs appropriés dans des conditions contrôlées . Les méthodes de production industrielle impliquent souvent l’utilisation de solvants et de catalyseurs pour optimiser le rendement et la pureté. Un nouveau procédé de préparation d’this compound microcristallin consiste à dissoudre l’this compound dans un mélange de solvants, puis à le précipiter pour obtenir la taille de particules souhaitée .
Analyse Des Réactions Chimiques
L’isoxicam subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. C’est un inhibiteur non sélectif des enzymes cyclooxygénases (COX), en particulier COX-1 et COX-2 . Les réactifs couramment utilisés dans ces réactions comprennent les oxydants, les réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions sont généralement des dérivés hydroxylés ou substitués de l’this compound .
Applications de la recherche scientifique
L’this compound a été étudié de manière approfondie pour ses propriétés anti-inflammatoires, analgésiques et antipyrétiques. Il a été démontré qu’il inhibait l’œdème de la patte induit par la carraghénine et l’arthrite induite par l’adjuvant chez les modèles animaux . De plus, l’this compound et ses complexes métalliques (par exemple, Co(II), Ni(II), Cu(II), Zn(II)) ont été étudiés pour leur activité cytotoxique contre diverses lignées de cellules cancéreuses
Comparaison Avec Des Composés Similaires
L’isoxicam appartient à la classe des AINS oxicams, qui comprend également le piroxicam, le ténocicams et le sudoxicam . Ces composés partagent une structure acide énolique similaire et inhibent les enzymes COX. L’this compound est unique en raison de sa structure cyclique isoxazole, qui le distingue des autres oxicams . Comparé aux autres AINS, l’this compound a une demi-vie plus longue et est plus efficace dans certaines affections inflammatoires .
Références
Propriétés
IUPAC Name |
4-hydroxy-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-8-7-11(16-22-8)15-14(19)12-13(18)9-5-3-4-6-10(9)23(20,21)17(12)2/h3-7,18H,1-2H3,(H,15,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUAYBYLJSNDCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045462 | |
| Record name | Isoxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855966 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
34552-84-6 | |
| Record name | Isoxicam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34552-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxicam [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034552846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08942 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | isoxicam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoxicam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XU734C4NG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q1: What is the primary mechanism of action of Isoxicam?
A1: this compound exerts its anti-inflammatory effects primarily by selectively inhibiting the cyclooxygenase (COX) pathway of the arachidonic acid cascade. [] This pathway is responsible for the production of prostaglandins, which are mediators of inflammation. []
Q2: Does this compound affect both COX-1 and COX-2 enzymes?
A2: While this compound inhibits both COX-1 and COX-2, it demonstrates a higher affinity for COX-2. [] This selectivity is thought to contribute to its anti-inflammatory effects while potentially minimizing some of the gastrointestinal side effects associated with non-selective COX inhibitors.
Q3: How does this compound's inhibition of COX compare to other NSAIDs?
A3: Studies using rat peritoneal leukocytes showed that this compound was less potent than Indomethacin, Piroxicam, Naproxen, and Ibuprofen in inhibiting prostaglandin formation from arachidonic acid. []
Q4: Does this compound affect other inflammatory pathways besides COX?
A4: Research suggests that this compound might influence additional pathways beyond COX inhibition. Studies have shown that it can inhibit neutrophil and monocyte chemotaxis, key processes in the inflammatory response. [] Additionally, this compound has shown some protective effects in animal models of endotoxin shock, suggesting potential modulation of inflammatory cascades beyond prostaglandin synthesis. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C14H13N3O4S and a molecular weight of 319.34 g/mol. []
Q6: Are there spectroscopic techniques to characterize this compound?
A6: Yes, this compound can be characterized using techniques like TLC-densitometry. This method, employing aluminum plates precoated with silica gel 60 F254 and a specific mobile phase, effectively separates this compound from related compounds. [] Densitometric detection at a wavelength of 350 nm allows for its quantification. []
Q7: How is this compound absorbed and distributed in the body?
A7: this compound is well-absorbed after oral administration, reaching peak plasma concentrations between 4-8 hours in humans, monkeys, dogs, and rats. [] It exhibits a relatively small volume of distribution, suggesting limited penetration into tissues. []
Q8: What is the elimination half-life of this compound?
A8: The elimination half-life of this compound is relatively long, ranging from 22-45 hours in humans. [] This long half-life allows for once-daily dosing. []
Q9: How is this compound metabolized and excreted?
A9: this compound undergoes extensive metabolism, primarily via hydroxylation of the methyl group on the isoxazole ring. [] This metabolite represents a significant portion (30-35%) of an this compound dose in humans. [] Urinary excretion is the major route of elimination for this compound and its metabolites in humans and rats. []
Q10: Does age affect the pharmacokinetics of this compound?
A10: Studies comparing young and elderly subjects found no significant differences in the mean elimination half-life of this compound. [] This suggests that dose adjustments based solely on age may not be necessary.
Q11: Does this compound interact with other drugs?
A12: Co-administration of this compound with Acetylsalicylic Acid (Aspirin) resulted in a significant reduction in this compound's AUC and peak plasma concentrations. [, ] This interaction is likely due to competitive displacement of this compound from albumin binding sites. [, ] Conversely, Phenytoin was found to increase the rate and extent of this compound absorption, leading to a higher AUC. [] No significant pharmacokinetic interactions were observed with propranolol or digoxin. [, ]
Q12: What in vitro models have been used to study the effects of this compound?
A13: Researchers have utilized a variety of in vitro models to investigate this compound's properties. For instance, this compound inhibited prostaglandin E2 formation by mouse fibrosarcoma cells (HSDM1C1) in culture with an IC50 of 2.0 μM. [] In another study, this compound, at concentrations ranging from 5 to 30 μg/ml, significantly reduced glycosaminoglycan release in a bovine nasal septum cartilage culture system stimulated with porcine synovial tissue, suggesting a potential protective effect on cartilage. []
Q13: What animal models have been used to study the effects of this compound?
A14: The anti-inflammatory effects of this compound have been evaluated in various animal models, including carrageenan-induced paw edema, adjuvant-induced polyarthritis in rats, and cotton pellet-induced granuloma. [, ] These models have demonstrated this compound's efficacy in reducing inflammation and its potency compared to reference drugs like aspirin and phenylbutazone. [, ]
Q14: Has this compound been tested in clinical trials for osteoarthritis?
A15: Yes, numerous clinical trials have been conducted evaluating this compound's efficacy and safety in treating osteoarthritis. Double-blind, randomized controlled trials have compared this compound to other NSAIDs like Naproxen and Indomethacin, demonstrating comparable or superior efficacy in reducing pain and improving joint function. [, , , , ]
Q15: Has this compound been tested in clinical trials for rheumatoid arthritis?
A16: Yes, this compound has also been investigated in clinical trials for rheumatoid arthritis. Studies have shown it to be effective in reducing joint tenderness, swelling, morning stiffness, and improving overall patient condition. [, , , , , ] Long-term studies lasting up to one year have confirmed its efficacy in managing rheumatoid arthritis symptoms. []
Q16: Are there any long-term safety concerns associated with this compound use?
A16: Again, it's crucial to emphasize that this Q&A is not a substitute for medical advice. As with all medications, long-term safety considerations should be discussed with a healthcare professional.
Q17: Can this compound form inclusion complexes with cyclodextrins?
A19: Yes, both this compound and its copper complex can form inclusion complexes with various cyclodextrins, including β-CD, γ-CD, HPβCD, and HPγCD. [] These complexes have been studied using fluorescence spectroscopy, 1H NMR, and FTIR spectroscopy. [] The formation of such complexes can potentially improve this compound's solubility and bioavailability.
Q18: What are the implications of the discovery of N-methylsaccharin and open-ring sulfonamide as metabolites of this compound?
A20: The identification of N-methylsaccharin, saccharin, and an open-ring sulfonamide as this compound metabolites through in vivo and in vitro studies using horseradish peroxidase suggests that the drug undergoes direct oxidative scission of its benzothiazine ring. [] This finding provides valuable insights into the metabolic pathway of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
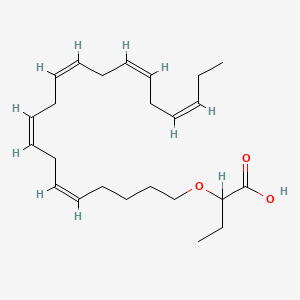
![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)
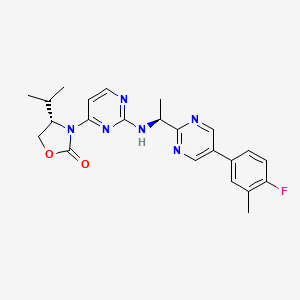

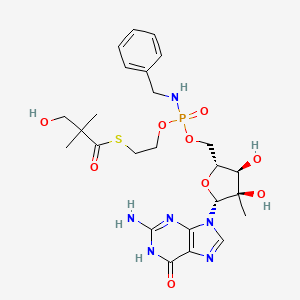
![2-tert-butyl-1-(3,3-dimethylbutyl)-4-[1-(2-hydroxyethyl)-7-(methanesulfonamido)-1-oxo-4H-2,4,1λ5-benzodiazaphosphinin-3-yl]-5-oxo-2H-pyrrol-3-olate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B608062.png)
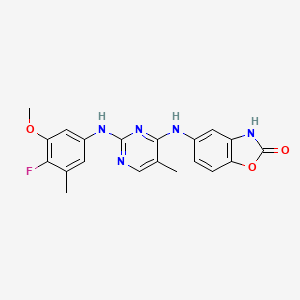

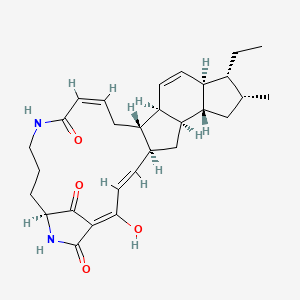
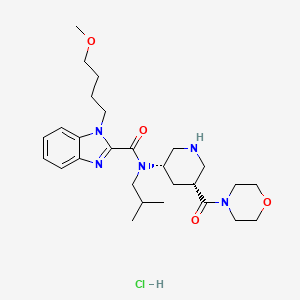
![N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B608074.png)

